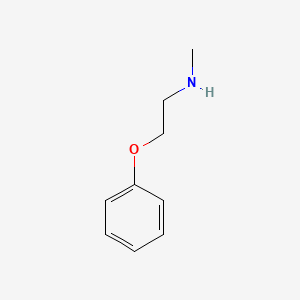

N-methyl-2-phenoxyethanamine

Description

The exact mass of the compound N-methyl-2-phenoxyethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165619. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methyl-2-phenoxyethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-phenoxyethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMBNOITRNRLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190862 | |

| Record name | Ethylamine, N-methyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37421-04-8 | |

| Record name | N-Methyl-2-phenoxyethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37421-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, N-methyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037421048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37421-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylamine, N-methyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-2-phenoxyethanamine

This guide offers a comprehensive overview of the chemical and physical properties of N,N-Dimethyl-2-phenoxyethanamine, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to provide a logical flow from fundamental identification to practical application and safety considerations.

Introduction and Chemical Identity

N,N-Dimethyl-2-phenoxyethanamine is a substituted phenoxyethylamine derivative. Its chemical structure, featuring a phenoxy group linked via an ethyl bridge to a dimethylamino moiety, makes it a valuable intermediate in organic synthesis. Notably, it is recognized for its application as a precursor in the preparation of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for their therapeutic potential in oncology and other diseases[1][2][3].

The compound is identified by the Chemical Abstracts Service (CAS) number 13468-02-5 [1][2][3][4][5][6][7][8].

Chemical Structure

Caption: 2D Structure of N,N-Dimethyl-2-phenoxyethanamine.

Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers are provided:

| Identifier | Value | Source |

| IUPAC Name | N,N-dimethyl-2-phenoxyethanamine | [7] |

| Molecular Formula | C₁₀H₁₅NO | [1][2][4][6] |

| Molecular Weight | 165.23 g/mol | [1][3] |

| InChI | 1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | [6][7] |

| InChIKey | RUHVDRGWCIAFLG-UHFFFAOYSA-N | |

| SMILES | CN(C)CCOc1ccccc1 | [4][6][7] |

Physicochemical Properties

The physicochemical properties of N,N-Dimethyl-2-phenoxyethanamine are crucial for its handling, storage, and application in chemical reactions. It is typically described as a pale yellow to light yellow oil or liquid[1][2].

| Property | Value | Source(s) |

| Physical Form | Oil / Liquid | [1][2] |

| Color | Pale Yellow to Light Yellow | [1][2][3] |

| Melting Point | 163-164 °C (solvent: isopropanol) | [1][3] |

| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [5] |

| 232 °C | [1][3] | |

| Density | 0.970 g/cm³ | [1][3] |

| 1.0 ± 0.1 g/cm³ | [5] | |

| Flash Point | 67 °C | [1][3] |

| 67.1 ± 24.9 °C | [5] | |

| pKa (Predicted) | 8.80 ± 0.28 | [1][3] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) | [1][3] |

Synthesis and Reaction Pathways

The synthesis of N,N-Dimethyl-2-phenoxyethanamine is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenol is deprotonated to form sodium phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-(dimethylamino)ethyl halide.

Proposed Synthetic Pathway

Caption: Proposed reaction pathway for the synthesis of N,N-Dimethyl-2-phenoxyethanamine.

Exemplary Synthesis Protocol

This protocol is a generalized representation of the Williamson ether synthesis adapted for this specific molecule.

-

Deprotonation of Phenol:

-

Step 1.1: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve phenol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Step 1.2: Add a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at a controlled temperature (e.g., 0 °C) to facilitate the formation of the sodium phenoxide intermediate. The choice of a strong base is critical to ensure complete deprotonation of the weakly acidic phenol.

-

-

Nucleophilic Substitution:

-

Step 2.1: To the solution containing the sodium phenoxide, add 2-(dimethylamino)ethyl chloride (or bromide) dropwise. The reaction is often exothermic, so maintaining temperature control is essential to prevent side reactions.

-

Step 2.2: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

-

Work-up and Purification:

-

Step 3.1: After cooling to room temperature, quench the reaction by adding water.

-

Step 3.2: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product from the aqueous phase.

-

Step 3.3: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Step 3.4: Remove the solvent under reduced pressure using a rotary evaporator.

-

Step 3.5: Purify the crude product, typically an oil, via vacuum distillation or column chromatography to obtain N,N-Dimethyl-2-phenoxyethanamine of high purity[6].

-

Analytical Characterization

The structural elucidation and purity assessment of N,N-Dimethyl-2-phenoxyethanamine are typically performed using a combination of spectroscopic and chromatographic methods. While specific spectra are proprietary to suppliers, the expected outcomes are predictable based on the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the phenyl group, two methylene groups (-O-CH₂-CH₂-N-), and the two equivalent methyl groups on the nitrogen atom.

-

¹³C NMR: Would reveal distinct peaks for the carbon atoms in the phenyl ring, the two aliphatic carbons, and the methyl carbons.

-

-

Mass Spectrometry (MS): Techniques like LC-MS would be used to confirm the molecular weight (165.23 g/mol ) and provide fragmentation patterns that can further validate the structure[4].

-

High-Performance Liquid Chromatography (HPLC): This is a standard method to determine the purity of the compound, with results often exceeding 95%[6].

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-O-C (ether) stretching, C-N stretching, aromatic C-H stretching, and aliphatic C-H stretching.

Safety and Handling

N,N-Dimethyl-2-phenoxyethanamine is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Information

-

Hazard Statements:

Safe Handling and Storage Protocol

Sources

- 1. N,N-Dimethyl-2-phenoxyethanamine , 98% , 13468-02-5 - CookeChem [cookechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. dimethyl(2-phenoxyethyl)amine | 13468-02-5 [m.chemicalbook.com]

- 4. 13468-02-5|N,N-Dimethyl-2-phenoxyethanamine|BLD Pharm [bldpharm.com]

- 5. N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5 | Chemsrc [chemsrc.com]

- 6. N,N-Dimethyl-2-phenoxyethanamine | LGC Standards [lgcstandards.com]

- 7. N,N-Dimethyl-2-phenoxyethanamine | LGC Standards [lgcstandards.com]

- 8. N,N-Dimethyl-2-phenoxyethanamine | 13468-02-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-phenoxyethanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to N,N-Dimethyl-2-phenoxyethanamine, a valuable intermediate in the development of various pharmaceutical agents, including histone deacetylase inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic strategies, mechanistic insights, and field-proven experimental protocols. The guide focuses on two primary and industrially relevant synthetic routes: the classic Williamson ether synthesis and a modern approach via reductive amination. A comparative analysis of these methods is presented to aid in the selection of the most appropriate pathway based on factors such as yield, scalability, and environmental impact.

Introduction: The Significance of N,N-Dimethyl-2-phenoxyethanamine

N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine featuring a phenoxy ether moiety. Its structural motifs are of significant interest in medicinal chemistry due to their presence in a range of biologically active molecules. The terminal dimethylamino group provides a basic center that can be crucial for receptor binding and pharmacokinetic properties, while the phenoxy group can engage in various intermolecular interactions. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex pharmaceutical compounds.

Synthetic Pathways: A Comparative Analysis

Two principal synthetic routes to N,N-Dimethyl-2-phenoxyethanamine dominate the landscape: the Williamson ether synthesis and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and considerations for process safety and efficiency.

| Parameter | Williamson Ether Synthesis | Reductive Amination |

| Starting Materials | Phenol, 2-(Dimethylamino)ethyl chloride | Phenoxyacetaldehyde, Dimethylamine |

| Key Transformation | Nucleophilic substitution (SN2) | Imine/enamine formation and reduction |

| Typical Yields | 70-90% | 75-95% |

| Reaction Conditions | Basic, elevated temperatures | Mild, often one-pot |

| Key Advantages | Well-established, reliable | High atom economy, convergent |

| Key Disadvantages | Potential for side reactions (elimination) | Precursor synthesis may be required |

Pathway 1: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, remains a widely employed method for the preparation of ethers.[3] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[4]

Reaction Mechanism

The synthesis of N,N-Dimethyl-2-phenoxyethanamine via the Williamson ether synthesis involves two key steps:

-

Deprotonation of Phenol: In the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), phenol is deprotonated to form the highly nucleophilic sodium or potassium phenoxide.

-

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride and displacing the chloride leaving group to form the desired ether linkage.

Caption: Williamson Ether Synthesis of N,N-Dimethyl-2-phenoxyethanamine.

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.[5]

Materials:

-

Phenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Triethylamine (TEA)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the sodium hydride with hexanes to remove the mineral oil and suspend it in anhydrous DMF.

-

Dissolve phenol (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

In a separate flask, dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.05 eq) in anhydrous DMF and neutralize it with triethylamine (1.1 eq).

-

Add the neutralized solution of 2-(dimethylamino)ethyl chloride to the phenoxide solution.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield N,N-Dimethyl-2-phenoxyethanamine.

Pathway 2: Reductive Amination

Reductive amination is a powerful and efficient method for the synthesis of amines from carbonyl compounds.[6][7] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Precursor Synthesis: Phenoxyacetaldehyde

A key starting material for the reductive amination route is phenoxyacetaldehyde. This can be synthesized from phenoxyethanol via oxidation. A patented process describes the vapor-phase oxidation of phenoxyethanol over a silver catalyst to produce phenoxyacetaldehyde with yields of 30-40%.[8] Alternatively, a deprotection of 2-(phenoxymethyl)-1,3-dioxolane can yield pure phenoxyacetaldehyde.[9]

Reaction Mechanism

The synthesis of N,N-Dimethyl-2-phenoxyethanamine via reductive amination proceeds as follows:

-

Imine/Enamine Formation: Phenoxyacetaldehyde reacts with dimethylamine to form an unstable iminium ion or enamine intermediate.

-

In Situ Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture and selectively reduces the iminium ion/enamine to the final tertiary amine product.

Sources

- 1. CN102786427B - Synthetic method of bis-(2-dimethylaminoethyl)ether - Google Patents [patents.google.com]

- 2. pellwall.com [pellwall.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gctlc.org [gctlc.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. US2918497A - Production of phenoxyacetaldehyde - Google Patents [patents.google.com]

- 9. US20180022853A1 - Method for producing an ablative resin - Google Patents [patents.google.com]

Unveiling the Enigmatic Mechanism of N-methyl-2-phenoxyethanamine: A Preliminary Investigation of Hypothetical Actions

Disclaimer: The following document is a speculative exploration of the potential mechanisms of action of N-methyl-2-phenoxyethanamine. As of the date of this publication, there is a notable absence of direct scientific literature detailing the pharmacological properties of this specific compound. The hypotheses presented herein are inferred from the well-documented activities of structurally analogous compounds. This guide is intended for research and drug development professionals to stimulate further investigation and is not a definitive statement on the biological function of N-methyl-2-phenoxyethanamine. All proposed mechanisms require rigorous experimental validation.

Introduction

N-methyl-2-phenoxyethanamine is a small molecule whose biological activity remains largely uncharacterized in the public domain. Its structure, featuring a phenoxy group linked by an ethyl bridge to a secondary methylamine, is reminiscent of several classes of pharmacologically active agents. This structural motif suggests the potential for interaction with various biogenic amine receptors and transporters, as well as enzymes. This in-depth technical guide will dissect the chemical architecture of N-methyl-2-phenoxyethanamine to propose several plausible, yet unproven, mechanisms of action. For each hypothesized mechanism, we will delineate the underlying scientific rationale, propose detailed experimental protocols for validation, and present visual workflows and data tables to guide future research.

Hypothesis 1: Adrenergic Receptor Antagonism

Scientific Rationale

The most compelling hypothesis for the action of N-methyl-2-phenoxyethanamine stems from its structural similarity to phenoxybenzamine, a well-established and irreversible antagonist of α-adrenergic receptors.[1][2] Phenoxybenzamine also possesses a phenoxyethylamine core. Although N-methyl-2-phenoxyethanamine lacks the N-benzyl and chloroethyl groups of phenoxybenzamine, which are crucial for its covalent binding and irreversibility, the core phenoxyethylamine structure may still confer affinity for adrenergic receptors, potentially as a competitive antagonist.

Proposed Mechanism of Action

We hypothesize that N-methyl-2-phenoxyethanamine acts as a competitive antagonist at α-adrenergic receptors, particularly the α1 and α2 subtypes. In this model, the compound would bind to the receptor's ligand-binding pocket, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This would inhibit the downstream signaling cascades typically initiated by agonist binding, such as the Gq-mediated activation of phospholipase C by α1 receptors or the Gi-mediated inhibition of adenylyl cyclase by α2 receptors.

Caption: Hypothesized competitive antagonism of α-adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay would be a primary method to determine the affinity of N-methyl-2-phenoxyethanamine for adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing specific adrenergic receptor subtypes (e.g., CHO cells transfected with α1A, α1B, α1D, α2A, α2B, or α2C receptors).

-

Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Competition Binding: Incubate the membrane preparations with a fixed concentration of a selective radioligand (e.g., [3H]-prazosin for α1 receptors or [3H]-rauwolscine for α2 receptors) and varying concentrations of N-methyl-2-phenoxyethanamine.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the Ki (inhibitor constant).

Hypothetical Data Summary

| Receptor Subtype | Radioligand | Hypothetical Ki (nM) of N-methyl-2-phenoxyethanamine |

| α1A-adrenergic | [3H]-Prazosin | 150 |

| α2A-adrenergic | [3H]-Rauwolscine | 320 |

Hypothesis 2: Dopaminergic Receptor Modulation

Scientific Rationale

Research into novel dopaminergic agents has identified 3-OH-phenoxyethylamine as a template for dopamine D2 partial agonists.[3][4] While N-methyl-2-phenoxyethanamine lacks the hydroxyl group, the fundamental phenoxyethylamine scaffold suggests a potential interaction with dopamine receptors. The N-methyl group could also influence its affinity and efficacy at these receptors.

Proposed Mechanism of Action

N-methyl-2-phenoxyethanamine could act as a modulator of dopamine receptors, potentially as a partial agonist or an antagonist. As a partial agonist at D2 receptors, it would bind to the receptor and elicit a submaximal response compared to the endogenous full agonist, dopamine. In the presence of dopamine, it could act as a functional antagonist by competing for the binding site.

Caption: Hypothesized partial agonism at dopamine D2 receptors.

Experimental Protocol: Functional Assay for Dopamine D2 Receptor Activity

A functional assay, such as a cAMP accumulation assay, can determine the efficacy of N-methyl-2-phenoxyethanamine at D2 receptors.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Assay Conditions: Culture the cells in a suitable medium and then stimulate them with forskolin to induce cAMP production.

-

Compound Treatment: Treat the cells with varying concentrations of N-methyl-2-phenoxyethanamine in the presence of forskolin. Include a full agonist (e.g., quinpirole) and an antagonist (e.g., haloperidol) as controls.

-

cAMP Measurement: After an incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration. Determine the EC50 (half-maximal effective concentration) and the Emax (maximal effect) relative to the full agonist.

Hypothetical Data Summary

| Compound | EC50 (nM) | Emax (% of Quinpirole) |

| Quinpirole (Full Agonist) | 10 | 100% |

| N-methyl-2-phenoxyethanamine | 250 | 45% (Partial Agonist) |

| Haloperidol (Antagonist) | N/A | 0% |

Hypothesis 3: Serotonergic Receptor Agonism

Scientific Rationale

The phenethylamine backbone is a core structure for many psychedelic compounds that act as agonists at serotonin 5-HT2A receptors. N-benzylphenethylamine derivatives, in particular, have been shown to be potent 5-HT2A agonists.[5] The N-methyl-2-phenoxyethanamine structure can be seen as a simplified analog of these compounds, suggesting a potential for interaction with serotonin receptors.

Proposed Mechanism of Action

N-methyl-2-phenoxyethanamine may act as an agonist at serotonin receptors, particularly the 5-HT2A subtype. Agonist binding to this Gq-coupled receptor would activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This would result in an increase in intracellular calcium and the activation of protein kinase C.

Caption: Hypothesized agonism at serotonin 5-HT2A receptors.

Experimental Protocol: Calcium Flux Assay

A calcium flux assay is a common method to measure the activation of Gq-coupled receptors like 5-HT2A.

Methodology:

-

Cell Loading: Culture cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of N-methyl-2-phenoxyethanamine to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50.

Hypothetical Data Summary

| Compound | EC50 (nM) for Calcium Mobilization |

| Serotonin (5-HT) | 5 |

| N-methyl-2-phenoxyethanamine | 800 |

Hypothesis 4: Enzyme Inhibition

Scientific Rationale

A product listing for the structurally similar compound, N,N-Dimethyl-2-phenoxyethanamine, states its utility in the preparation of histone deacetylase (HDAC) inhibitors.[6] This suggests that the phenoxyethanamine scaffold may have the potential to interact with the active site of enzymes like HDACs.

Proposed Mechanism of Action

N-methyl-2-phenoxyethanamine could act as an inhibitor of one or more classes of histone deacetylases. By binding to the active site of the enzyme, it would prevent the removal of acetyl groups from histone proteins. This would lead to a more open chromatin structure and alter gene expression.

Caption: A typical workflow for an in vitro HDAC inhibition assay.

Experimental Protocol: In Vitro HDAC Inhibition Assay

A fluorometric assay can be used to determine the inhibitory activity of N-methyl-2-phenoxyethanamine against HDACs.

Methodology:

-

Reagents: Use a commercially available HDAC inhibitor screening kit containing a specific HDAC enzyme, a fluorogenic substrate, and a developer solution.

-

Assay Procedure: In a microplate, combine the HDAC enzyme, the substrate, and varying concentrations of N-methyl-2-phenoxyethanamine.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for the enzymatic reaction.

-

Development: Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 (half-maximal inhibitory concentration).

Hypothetical Data Summary

| HDAC Isoform | Hypothetical IC50 (µM) of N-methyl-2-phenoxyethanamine |

| HDAC1 | > 100 |

| HDAC6 | 25 |

Conclusion

While the precise mechanism of action of N-methyl-2-phenoxyethanamine remains to be elucidated, its chemical structure provides a foundation for several compelling hypotheses. Based on analogies to known pharmacologically active molecules, it is plausible that this compound could interact with adrenergic, dopaminergic, or serotonergic receptors, or potentially inhibit enzyme activity. The experimental protocols and hypothetical data presented in this guide offer a roadmap for future research to systematically investigate these possibilities. Rigorous in vitro and in vivo studies are essential to validate these hypotheses and to fully characterize the pharmacological profile of N-methyl-2-phenoxyethanamine.

References

- BenchChem. (2025). The Pharmacology of Iodinated Phenoxyethylamine Derivatives: A Technical Guide.

- Frang, H., et al. (2001). Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors. PubMed.

- Minneman, K. P., & Molinoff, P. B. (1983). Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. European Journal of Pharmacology, 94(1-2), 171-4.

- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyazetidine Analogs as Monoamine Reuptake Inhibitors.

- Di Braccio, M., et al. (2002).

- Hamblin, M. W., & Creese, I. (1983).

- Wikipedia. (n.d.). Phenethylamine.

- Wikipedia. (n.d.). Substituted phenethylamine.

- McCorvy, J. D., et al. (2012). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience, 3(11), 893-902.

- Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300.

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives.

- Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 7.

- Pharmaffiliates. (n.d.). CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine.

- Wikipedia. (n.d.). 3,4,5-Trimethoxyphenoxyethylamine.

- Horn, A. S., & Snyder, S. H. (1971). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine.

- Sahn, J. J., et al. (2012). Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines. Molecules, 17(7), 8485-8499.

- PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride.

- BLD Pharm. (n.d.). 13468-02-5|N,N-Dimethyl-2-phenoxyethanamine.

- Sigma-Aldrich. (n.d.). N,N-Dimethyl-2-phenoxyethanamine.

- Sumit, et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini Reviews in Medicinal Chemistry, 21(3), 314-335.

Sources

- 1. Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to N-methyl-2-phenoxyethanamine (CAS: 37421-04-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-phenoxyethanamine is a chemical compound belonging to the phenoxyethylamine class. Its structure, which incorporates a phenoxy group, an ethylamine backbone, and a secondary amine, makes it a molecule of interest in medicinal chemistry and organic synthesis. While not as extensively studied as some of its analogues, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and a discussion of its potential applications, grounded in established chemical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-methyl-2-phenoxyethanamine is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 37421-04-8 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][3] |

| Appearance | Powder or liquid | [4] |

| Purity | Typically >95-98% | [1][3][4] |

| Storage | Store in a tightly closed container in a dark place under an inert atmosphere at room temperature. | [1][4] |

Synthesis of N-methyl-2-phenoxyethanamine

The synthesis of N-methyl-2-phenoxyethanamine can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two logical and commonly employed strategies are presented here:

-

Nucleophilic Substitution of a Phenoxyethyl Precursor with Methylamine. This is a direct and efficient approach.

-

Reductive Amination of a Phenoxyacetaldehyde. This method builds the amine functionality in the final step.

Method 1: Synthesis via Nucleophilic Substitution

This two-step method involves the initial formation of an activated 2-phenoxyethyl intermediate from a readily available starting material like 2-phenoxyethanol, followed by nucleophilic attack by methylamine.

The hydroxyl group of 2-phenoxyethanol is a poor leaving group and must be converted to a better one, such as a tosylate or mesylate, to facilitate nucleophilic substitution.

Experimental Protocol: Synthesis of 2-Phenoxyethyl Tosylate

-

Materials:

-

2-Phenoxyethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyethanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-phenoxyethyl tosylate. The product can be further purified by recrystallization or column chromatography.

-

The activated 2-phenoxyethyl tosylate is then reacted with methylamine to yield the final product.

Experimental Protocol: Synthesis of N-methyl-2-phenoxyethanamine

-

Materials:

-

2-Phenoxyethyl tosylate

-

Methylamine (as a solution in THF, ethanol, or water, or as a gas)

-

A suitable solvent such as Tetrahydrofuran (THF) or Acetonitrile

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a sealed tube or pressure vessel, dissolve 2-phenoxyethyl tosylate (1.0 eq) in a suitable solvent like THF.

-

Add an excess of methylamine solution (e.g., 2.0 M in THF, 3-5 eq).

-

Seal the vessel and heat the reaction mixture to a temperature between 60-80 °C.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and a saturated NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-methyl-2-phenoxyethanamine.

-

The product can be purified by vacuum distillation or column chromatography.

-

Diagram of the Nucleophilic Substitution Workflow

Caption: Workflow for the synthesis of N-methyl-2-phenoxyethanamine via nucleophilic substitution.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, the two methylene groups of the ethyl chain, and the N-methyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl chain, and the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.21 g/mol ). Fragmentation patterns would likely involve cleavage of the C-C and C-O bonds of the ethylamine chain.

-

Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Potential Applications and Biological Significance

The phenoxyethylamine scaffold is a well-established pharmacophore found in numerous pharmaceuticals, particularly beta-blockers used to manage cardiovascular conditions. The introduction of a methyl group on the amine can significantly influence a molecule's pharmacological properties, including its receptor binding affinity, selectivity, and metabolic stability.

While specific biological activity for N-methyl-2-phenoxyethanamine is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests potential for investigation in areas such as:

-

Cardiovascular research: As a potential modulator of adrenergic receptors.

-

Neuroscience: As a scaffold for the development of ligands for various central nervous system targets.

-

Drug Discovery: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

Further research is required to fully elucidate the pharmacological profile and potential therapeutic utility of N-methyl-2-phenoxyethanamine.

Conclusion

This technical guide provides a foundational understanding of N-methyl-2-phenoxyethanamine, including its key physicochemical properties and detailed, logical synthetic pathways. While a nascent area of research, the structural characteristics of this compound warrant further investigation into its potential applications in medicinal chemistry and drug discovery. The provided synthetic protocols offer a reliable starting point for researchers to produce this compound for further study. As with all chemical syntheses, appropriate safety precautions and analytical verification are paramount.

References

(Note: As specific peer-reviewed publications detailing the synthesis and full characterization of N-methyl-2-phenoxyethanamine were not identified, the references are to chemical supplier databases that provide basic information on the compound.)

-

Appchem. N-Methyl-2-phenoxyethylamine | 37421-04-8. [Link]

Sources

solubility of N,N-Dimethyl-2-phenoxyethanamine in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-2-phenoxyethanamine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the solubility characteristics of N,N-Dimethyl-2-phenoxyethanamine, a compound utilized in the synthesis of histone deacetylase inhibitors.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this document provides a framework for understanding and experimentally determining its solubility profile. It synthesizes theoretical principles of amine solubility with a practical, field-proven protocol for accurate measurement, enabling researchers to effectively integrate this compound into their development workflows.

Physicochemical Profile of N,N-Dimethyl-2-phenoxyethanamine

N,N-Dimethyl-2-phenoxyethanamine (CAS No: 13468-02-5) is a tertiary amine with a molecular formula of C₁₀H₁₅NO and a molecular weight of approximately 165.23 g/mol .[1][3] Its structure incorporates a phenoxy group, an ethyl linker, and a dimethylamino moiety. This combination of an aromatic ring, an ether linkage, and a tertiary amine group dictates its physical properties and solubility behavior.

| Property | Value | Source |

| CAS Number | 13468-02-5 | [4] |

| Molecular Formula | C₁₀H₁₅NO | [5] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Pale Yellow to Light Yellow Oil/Liquid | [1][2] |

| Boiling Point | 232 °C | [1] |

| Density | 0.970 g/cm³ | [1] |

| Flash Point | 67 °C | [1] |

| pKa (Predicted) | 8.80 ± 0.28 | [1] |

This profile suggests a molecule with moderate polarity, existing as a liquid at room temperature.[4]

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules. For amines, solubility is influenced by the availability of the nitrogen's lone pair of electrons, the electronic properties of attached groups, and the degree of solvation.[6]

Key Structural Considerations for N,N-Dimethyl-2-phenoxyethanamine:

-

Tertiary Amine Group (-N(CH₃)₂): As a tertiary amine, it lacks hydrogen atoms directly bonded to the nitrogen.[7] Therefore, it can act as a hydrogen bond acceptor (via its lone pair of electrons) but not a hydrogen bond donor. This significantly influences its interactions compared to primary or secondary amines.[8]

-

Phenoxy Group (C₆H₅O-): The aromatic ring introduces a nonpolar, hydrophobic character, while the ether oxygen adds a polar site capable of acting as a hydrogen bond acceptor.

-

Alkyl Chain (-CH₂CH₂-): This flexible, nonpolar linker contributes to van der Waals interactions.

Predicted Solubility Behavior:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but have strong dipoles. N,N-Dimethyl-2-phenoxyethanamine is expected to exhibit good solubility in these solvents due to dipole-dipole interactions. Limited data indicates it is slightly soluble in Dimethyl Sulfoxide (DMSO).[1]

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While the compound can accept hydrogen bonds from the solvent, its overall solubility may be moderate. Generally, amines are soluble in alcohols.[7][9]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): The presence of the nonpolar aromatic ring and alkyl chain suggests that there will be favorable van der Waals interactions with nonpolar solvents. Amines are typically soluble in solvents like benzene and ether.[7][10]

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These are weakly polar. The compound is reported to be slightly soluble in Chloroform.[1]

The overall solubility will be a balance between the polar (dimethylamino, ether) and nonpolar (aromatic ring, ethyl chain) characteristics of the molecule.

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive solubility profile, a standardized experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable gravimetric technique to determine the saturation solubility of a compound in various solvents at a controlled temperature.[11]

Diagram of the Experimental Workflow

Caption: Gravimetric method for determining the solubility of a solid/liquid solute in a solvent.

Step-by-Step Methodology

Objective: To determine the saturation solubility of N,N-Dimethyl-2-phenoxyethanamine in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

N,N-Dimethyl-2-phenoxyethanamine (≥98% purity)[4]

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Calibrated analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Evaporation apparatus (e.g., rotary evaporator or nitrogen stream evaporator)

Protocol:

-

Preparation of Saturated Solution:

-

Add a measured volume of the chosen organic solvent (e.g., 5 mL) to a glass vial.

-

Add an excess amount of N,N-Dimethyl-2-phenoxyethanamine to the solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved material to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw a precise aliquot (e.g., 1-2 mL) of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Tare a clean, dry vial on the analytical balance.

-

Dispense the collected supernatant into the tared vial and record the total mass (mass of vial + solution).

-

Evaporate the solvent from the vial under a stream of nitrogen or using a rotary evaporator. Gentle heating may be applied if necessary, but care must be taken to avoid degradation of the solute.

-

Once the solvent is fully removed, place the vial in a desiccator to cool and ensure all residual moisture is removed.

-

Weigh the vial containing the dry solute residue and record the final mass.

-

-

Calculation:

-

Mass of solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of solute = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = Mass of solution - Mass of solute

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) × 100

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium was reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility values should be consistent.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviation.

-

Purity Analysis: The purity of the starting material should be confirmed (e.g., via HPLC) as impurities can affect solubility.[12]

Data Summary Table (Template)

Researchers should use the following table structure to report their experimentally determined solubility data for clear comparison across different solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Standard Deviation |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | (Experimental Data) | (Experimental Data) |

| N,N-Dimethylformamide (DMF) | 25 | (Experimental Data) | (Experimental Data) | |

| Acetonitrile | 25 | (Experimental Data) | (Experimental Data) | |

| Polar Protic | Ethanol | 25 | (Experimental Data) | (Experimental Data) |

| Methanol | 25 | (Experimental Data) | (Experimental Data) | |

| Isopropanol | 25 | (Experimental Data) | (Experimental Data) | |

| Nonpolar | Toluene | 25 | (Experimental Data) | (Experimental Data) |

| Hexane | 25 | (Experimental Data) | (Experimental Data) | |

| Chlorinated | Dichloromethane | 25 | (Experimental Data) | (Experimental Data) |

| Chloroform | 25 | (Experimental Data) | (Experimental Data) |

Safety and Handling

N,N-Dimethyl-2-phenoxyethanamine should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[13]

-

Hazards: May be harmful if swallowed or inhaled, and can cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[13]

-

Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Keep away from heat, sparks, and open flames.[13]

Users must consult the full Safety Data Sheet (SDS) for the specific product they are using before commencing any experimental work.

References

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link]

-

Chemsrc. (2025). N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

- Goral, M., Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.

-

PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

- Goral, M., Maczynski, A., & Shaw, D. G. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines.

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

Sources

- 1. N,N-Dimethyl-2-phenoxyethanamine , 98% , 13468-02-5 - CookeChem [cookechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N,N-Dimethyl-2-phenoxyethanamine hydrochloride | C10H16ClNO | CID 12870700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethyl-2-phenoxyethanamine | 13468-02-5 [sigmaaldrich.cn]

- 5. N,N-Dimethyl-2-phenoxyethanamine | LGC Standards [lgcstandards.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. embibe.com [embibe.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N,N-Dimethyl-2-phenoxyethanamine | LGC Standards [lgcstandards.com]

- 13. fishersci.com [fishersci.com]

The Evolving Landscape of Phenoxyethanamine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxyethanamine scaffold has emerged as a cornerstone in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of phenoxyethanamine derivatives, with a particular focus on their anticancer and antimicrobial properties. By delving into detailed experimental protocols and visually articulating complex biological pathways, this guide serves as an essential resource for researchers and drug development professionals seeking to navigate and innovate within this promising chemical space. We will explore the nuances of experimental design, from the strategic synthesis of novel compounds to their rigorous biological evaluation, offering field-proven insights to accelerate the discovery of next-generation therapeutics.

Introduction: The Versatility of the Phenoxyethanamine Core

The phenoxyethanamine moiety, characterized by a phenyl ring linked to an ethylamine chain via an ether oxygen, represents a privileged structural motif in drug discovery. This arrangement imparts a unique combination of lipophilicity and hydrogen bonding capability, allowing for interactions with a wide range of biological targets. Derivatives of this core structure, including phenoxyacetamides and phenoxyanilines, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[1][2] The adaptability of the phenoxyethanamine scaffold lies in the ease with which substitutions can be made on the phenyl ring and the ethylamine side chain, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will dissect the key structural features that govern the biological activity of these derivatives and provide the technical foundation for their continued exploration.

Synthetic Strategies: Building the Phenoxyethanamine Arsenal

The synthesis of phenoxyethanamine derivatives is a critical first step in the exploration of their biological potential. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitutions and overall complexity of the target molecule.

General Synthesis of Phenoxyacetamide Derivatives

A common and versatile method for the synthesis of phenoxyacetamide derivatives involves the Williamson ether synthesis, followed by amidation. This two-step process allows for the introduction of diverse functionalities on both the phenolic and amine components.

Experimental Protocol: Synthesis of a Representative Phenoxyacetamide Derivative

This protocol outlines the synthesis of a generic N-substituted-2-phenoxyacetamide, a common intermediate for further derivatization.

Materials:

-

Substituted phenol (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Potassium carbonate (K2CO3) (1.5 eq)

-

Anhydrous acetone

-

Desired primary or secondary amine (1.2 eq)

-

Methanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Synthesis of Ethyl 2-phenoxyacetate

-

To a solution of the substituted phenol in anhydrous acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-phenoxyacetate.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of N-substituted-2-phenoxyacetamide

-

Dissolve the purified ethyl 2-phenoxyacetate in methanol.

-

Add the desired amine to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the final phenoxyacetamide derivative.

The Leuckart Reaction for Amine Synthesis

The Leuckart reaction provides a direct method for the reductive amination of ketones to produce amines, which can be valuable precursors for more complex phenoxyethanamine derivatives.[3][4] This reaction typically utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[3]

Conceptual Workflow for Leuckart Reaction in Phenoxyethanamine Synthesis

Caption: Modulation of the MAPK/NF-κB signaling pathway by phenoxyethanamine derivatives.

Antimicrobial Activity: Combating Bacterial Virulence

In an era of increasing antibiotic resistance, targeting bacterial virulence factors presents an attractive alternative to traditional bactericidal or bacteriostatic approaches. The Type III Secretion System (T3SS) is a key virulence factor in many Gram-negative bacteria, including Pseudomonas aeruginosa, and phenoxyacetamide derivatives have been identified as potent inhibitors of this system.

Inhibition of the Type III Secretion System (T3SS)

The T3SS acts as a molecular syringe, injecting bacterial effector proteins directly into the cytoplasm of host cells, thereby subverting host cellular processes to the bacterium's advantage. Phenoxyacetamides have been shown to block this injection process, rendering the bacteria less virulent.

Experimental Workflow: Screening for T3SS Inhibitors

A high-throughput screening approach can be employed to identify novel T3SS inhibitors from a library of phenoxyethanamine derivatives.

Caption: Experimental workflow for the discovery of T3SS inhibitors.

Conclusion and Future Directions

Phenoxyethanamine derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic tractability, makes them a compelling area for continued research. Future efforts should focus on the following:

-

Expansion of SAR studies: A broader and more systematic exploration of substitutions on the phenoxyethanamine core is needed to develop more potent and selective compounds.

-

Elucidation of novel mechanisms: While apoptosis induction and T3SS inhibition are established mechanisms, further investigation may reveal additional biological targets and pathways modulated by these derivatives.

-

In vivo evaluation and preclinical development: Promising lead compounds should be advanced into more complex in vivo models to assess their therapeutic potential and safety profiles.

By leveraging the foundational knowledge and experimental protocols outlined in this guide, researchers are well-equipped to contribute to the exciting and evolving field of phenoxyethanamine-based drug discovery.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Protocols.io. Retrieved from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). MDPI. Retrieved from [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2018). PubMed. Retrieved from [Link]

-

Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. (2002). PubMed. Retrieved from [Link]

-

Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System. (2021). PMC. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2018). PMC. Retrieved from [Link]

-

Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway. (2020). PubMed. Retrieved from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). PMC. Retrieved from [Link]

-

Synthesis of Phenoxy Amide Derivatives. (2012). Scientific.net. Retrieved from [Link]

- CN103694197A - Phenoxyacetamide compound and preparation method and application thereof. (2014). Google Patents.

-

Graphical representation of cytotoxic activities on MCF-7 and HepG2... (n.d.). ResearchGate. Retrieved from [Link]

-

Leuckart reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity. (2025). PMC. Retrieved from [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

-

STUDIES ON THE LEUCKART REACTION. (1944). Semantic Scholar. Retrieved from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved from [Link]

-

Experimental workflow. (a) The screen methodology is depicted starting... (n.d.). ResearchGate. Retrieved from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved from [Link]

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed. Retrieved from [Link]

-

Altered MAPK-and NF-κB-signaling in DEN/PB-treated Bcl-3 Hep mice. (A)... (n.d.). ResearchGate. Retrieved from [Link]

-

Schematic illustration of the MAPK/NF-κB signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

NF‐κB signaling in inflammation and cancer. (2021). PMC. Retrieved from [Link]

-

Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes With Hydroxyl Groups That Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (2015). PubMed. Retrieved from [Link]

-

A Novel NF-κB-inducing Kinase-MAPK Signaling Pathway Up-regulates NF-κB Activity in Melanoma Cells. (2001). Journal of Biological Chemistry. Retrieved from [Link]

-

"Development of a Screening Assay for Type III Secretion System Inhibit". (2020). Digital Commons @ University of South Florida. Retrieved from [Link]

-

Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways. (2022). MDPI. Retrieved from [Link]

-

The complexity of NF-κB signaling in inflammation and cancer. (2012). PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to N,N-Dimethyl-2-phenoxyethanamine for Researchers and Drug Development Professionals

Introduction: Situating N,N-Dimethyl-2-phenoxyethanamine in Modern Drug Discovery

N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine that, while not widely recognized for its intrinsic biological activity, serves as a valuable molecular scaffold and synthetic intermediate in the field of medicinal chemistry. Its structure, combining a phenoxy group with a dimethylaminoethyl chain, makes it a key building block, particularly in the synthesis of complex molecules targeting significant pathological pathways.

This technical guide provides a comprehensive overview of N,N-Dimethyl-2-phenoxyethanamine, from its fundamental chemical properties and synthesis to its primary application as a precursor in the development of therapeutic agents. We will delve into the practical aspects of its handling, analysis, and its role as a research chemical, offering a foundational resource for scientists engaged in synthetic chemistry and drug discovery. The primary documented application of this compound is as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors[1][2].

Physicochemical and Safety Profile

A thorough understanding of a research chemical's properties is paramount for its effective and safe use in a laboratory setting.

Core Chemical Characteristics

N,N-Dimethyl-2-phenoxyethanamine is typically a pale yellow to light yellow oil under standard conditions[3]. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13468-02-5 | [1][3] |

| Molecular Formula | C₁₀H₁₅NO | [1][3] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Pale Yellow to Light Yellow Oil | [3] |

| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 67.1 ± 24.9 °C | [4] |

| pKa | 8.80 ± 0.28 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [1] |

The compound is also available as a hydrochloride salt (CAS Number: 85384-07-2), which may offer advantages in terms of handling and solubility in aqueous media[5].

Safety and Handling

As with any research chemical, appropriate safety precautions must be observed when handling N,N-Dimethyl-2-phenoxyethanamine.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store under an inert atmosphere (nitrogen or argon) at 2-8°C[1].

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before commencing work.

Synthesis of N,N-Dimethyl-2-phenoxyethanamine: A Practical Protocol

Proposed Synthetic Pathway: Williamson Ether Synthesis

Sources

- 1. N,N-Dimethyl-2-phenoxyethanamine , 98% , 13468-02-5 - CookeChem [cookechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5 | Chemsrc [chemsrc.com]

- 5. N,N-Dimethyl-2-phenoxyethanamine hydrochloride | C10H16ClNO | CID 12870700 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to Preliminary In-Vitro Studies of N-methyl-2-phenoxyethanamine

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine

N-methyl-2-phenoxyethanamine is a phenethylamine derivative with a structural resemblance to other psychoactive substances. As with any new chemical entity, a thorough in-vitro evaluation is the foundational step in characterizing its pharmacological and toxicological profile. This guide provides a comprehensive framework for conducting preliminary in-vitro studies on N-methyl-2-phenoxyethanamine, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a dynamic, logic-driven workflow that prioritizes scientific integrity and actionable insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The following sections will detail a tiered screening cascade, beginning with fundamental cytotoxicity assessments, progressing to primary target engagement, and culminating in early safety and metabolic profiling. This systematic approach is designed to efficiently identify the biological activity of N-methyl-2-phenoxyethanamine and flag any potential liabilities early in the research process.

Section 1: Foundational Cytotoxicity Assessment

Before delving into specific pharmacological targets, it is imperative to establish the general cytotoxicity profile of N-methyl-2-phenoxyethanamine. This initial screen determines the concentration range for subsequent, more specific assays and identifies any overt cellular toxicity that could confound the interpretation of other results.

Rationale for Cell Line Selection

The choice of cell line is critical for the relevance of the cytotoxicity data. For a compound with potential neurological activity, it is prudent to use a human-derived neuronal cell line. The SH-SY5Y neuroblastoma cell line is a well-established and relevant model for neurotoxicity studies.[1] These cells can be differentiated into a more mature neuronal phenotype, providing a more physiologically relevant system.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of N-methyl-2-phenoxyethanamine (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the control (vehicle-treated) cells. Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 |

| 0.1 | 98.7 ± 4.8 |

| 1 | 95.3 ± 5.1 |

| 10 | 88.1 ± 6.3 |

| 100 | 65.4 ± 7.9 |

| 1000 | 20.1 ± 4.5 |

| IC50 (µM) | [Calculated Value] |

Section 2: Primary Pharmacological Profiling: Target Engagement

Based on its chemical structure, N-methyl-2-phenoxyethanamine is hypothesized to interact with monoamine transporters. This section outlines the in-vitro assays to determine its binding affinity and functional activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Rationale for Target Selection

Many psychoactive phenethylamines exert their effects by interacting with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[3] Therefore, assessing the compound's activity at these transporters is a logical first step in understanding its mechanism of action.

Experimental Workflow: From Binding to Function

A two-step process is employed: first, radioligand binding assays to determine the affinity of the compound for the transporters, followed by neurotransmitter uptake assays to assess its functional effect (inhibition or release).

Caption: A two-step workflow for primary pharmacological profiling.

Experimental Protocols

Principle: These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its receptor or transporter binding site. The amount of radioactivity bound is inversely proportional to the binding affinity of the test compound.[4]

Step-by-Step Methodology (General):

-

Membrane Preparation: Use cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.

-

Assay Buffer: Prepare a suitable binding buffer.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of N-methyl-2-phenoxyethanamine.

-

Incubation: Incubate the plates at a specific temperature for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

Principle: These assays measure the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing the corresponding transporter.[5][6][7]

Step-by-Step Methodology (Fluorescence-based):

-

Cell Plating: Plate HEK293 cells stably expressing the human DAT, NET, or SERT in a 96-well black, clear-bottom plate.

-

Compound Incubation: Treat the cells with varying concentrations of N-methyl-2-phenoxyethanamine.

-

Substrate Addition: Add a fluorescent substrate that is a substrate for the respective transporter.

-

Kinetic Reading: Immediately begin measuring the increase in intracellular fluorescence over time using a fluorescence plate reader.

-